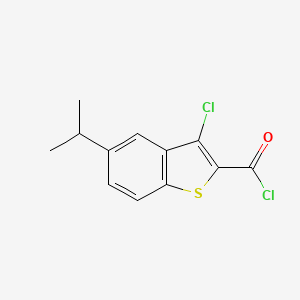![molecular formula C13H19NO3 B1464263 [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol CAS No. 1183791-31-2](/img/structure/B1464263.png)
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol
説明
1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol, also known as DMF-4, is an organic compound with a wide range of applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of many pharmaceuticals, and is used as a solvent and reactant in various chemical processes. DMF-4 has been studied extensively for its potential therapeutic applications, and its molecular structure has been elucidated in detail.
科学的研究の応用
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol has been studied extensively for its potential therapeutic applications. It has been used as a reactant in the synthesis of various drugs, including antifungal agents, antibiotics, and antiviral agents. It has also been used as a solvent for the synthesis of various compounds, including polymers and other materials. Furthermore, it has been used as a catalyst in the synthesis of various pharmaceuticals, including anti-inflammatory agents, anticoagulants, and anti-cancer agents.
作用機序
The mechanism of action of [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol is not yet fully understood. It is believed that the compound acts as a catalyst in the synthesis of various pharmaceuticals, and may also be involved in the regulation of biochemical pathways in cells. It is also thought to be involved in the regulation of gene expression, as well as the regulation of protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation, as well as the regulation of protein synthesis. In addition, it has been shown to modulate the expression of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
実験室実験の利点と制限
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol has several advantages when used in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in experiments. It is also relatively inexpensive and can be used in a wide range of applications. However, it is not soluble in water, which can limit its use in some experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in some experiments.
将来の方向性
There are a number of possible future directions for the study of [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, further research could be done to explore its potential as a catalyst in the synthesis of various pharmaceuticals. Moreover, further research could be done to explore its potential as a regulator of gene expression and protein synthesis. Finally, further research could be done to explore its potential as a modulator of metabolism and its potential to affect cell growth and differentiation.
特性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-7-12(10(2)17-9)13(16)14-5-3-11(8-15)4-6-14/h7,11,15H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRPWOMVEVPWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



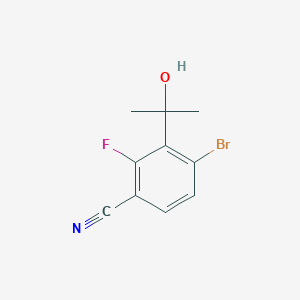
![(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464185.png)
![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)
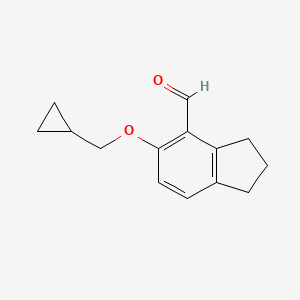
![5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1464189.png)
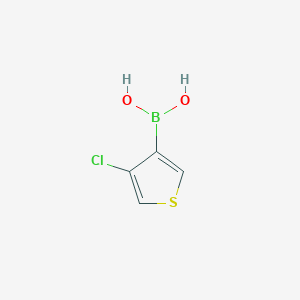
![5-[Benzyl(methyl)amino]-3-pyridazinol](/img/structure/B1464192.png)
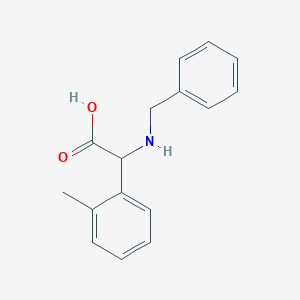
![3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B1464194.png)
![11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1464196.png)
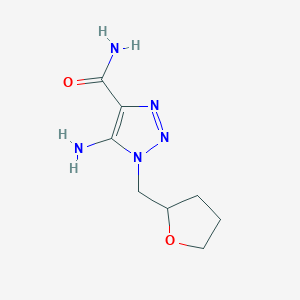
![2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B1464201.png)

